N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide
Description
Properties
IUPAC Name |
N-[4-(2-chlorophenyl)sulfanylphenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNOS/c1-10(17)16-11-6-8-12(9-7-11)18-14-5-3-2-4-13(14)15/h2-9H,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDJNMNRDDONFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501246664 | |
| Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339105-38-3 | |
| Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339105-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetamide, N-[4-[(2-chlorophenyl)thio]phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501246664 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide typically involves the reaction of 2-chlorothiophenol with 4-aminophenylacetamide. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamide derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to the inhibition of bacterial enzymes or disruption of cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Pharmacological Activities
Table 1: Key Structural Analogues and Their Properties
Critical Analysis of Structural Differences
Thioether vs. Sulfonamide Linkages
- Target Compound : The sulfanyl (S-) group is less polar than sulfonamides (-SO₂-), resulting in higher lipophilicity (logP ~3.2 vs. ~1.5 for sulfonamides). This enhances blood-brain barrier penetration but may reduce aqueous solubility .
- Sulfonamide Derivatives : Compounds like (37) exhibit anti-inflammatory activity due to sulfonamide’s electron-withdrawing nature, which stabilizes receptor interactions .
Heterocyclic Additions
- Anticonvulsant activity in (13) is attributed to morpholine’s rigidity and hydrogen-bonding capacity .
- Pyrimidine derivatives show conformational flexibility, affecting target selectivity .
Halogen Substitution Effects
Pharmacokinetic and Physicochemical Comparisons
Table 2: Physicochemical Properties
| Property | Target Compound | N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide | AZ12216052 |
|---|---|---|---|
| logP | 3.2 | 2.1 | 4.5 |
| Water Solubility (mg/mL) | 0.12 | 0.45 | 0.08 |
| Hydrogen Bond Donors | 1 | 3 | 1 |
| TPSA (Ų) | 58.3 | 112 | 78.9 |
- Key Insights: Higher logP in AZ12216052 correlates with enhanced CNS activity but lower solubility. Diaminopyrimidine derivatives (TPSA >100) exhibit improved solubility and membrane permeability .
Biological Activity
N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide, also known as 2-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide, is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. This is primarily attributed to its ability to inhibit bacterial growth and its effectiveness against various strains of pathogens. Studies have shown that compounds with similar sulfonamide structures often exhibit antibacterial properties due to their ability to interfere with folic acid synthesis in bacteria, which is crucial for their growth and replication .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. It is believed to inhibit specific enzymes involved in inflammatory pathways, which can lead to reduced inflammation in biological systems. This mechanism is similar to that of other known anti-inflammatory agents, making it a candidate for further therapeutic exploration .
Anticancer Activity
This compound has shown promise in anticancer research. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. For instance, compounds with structural similarities have been reported to exhibit cytotoxic effects against various cancer cell lines, including breast and liver cancer .
Summary Table of Biological Activities
The biological activity of this compound is attributed to its interaction with specific molecular targets. It may act by:
- Enzyme Inhibition : The compound can inhibit enzymes critical for bacterial metabolism and inflammation.
- Receptor Binding : It may bind to receptors involved in cell signaling pathways, thereby modulating their activity.
- Cell Cycle Regulation : Evidence suggests that it can interfere with the cell cycle in cancer cells, leading to growth inhibition.
These mechanisms highlight the compound's potential as a therapeutic agent across various medical applications.
Study on Antimicrobial Efficacy
A study evaluating the antimicrobial efficacy of several sulfonamide derivatives found that this compound demonstrated significant inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicated strong activity comparable to standard antibiotics .
Investigation into Anti-inflammatory Properties
Another research effort focused on the anti-inflammatory effects of this compound revealed that it effectively reduced pro-inflammatory cytokines in vitro. The results suggested potential applications in treating inflammatory diseases such as arthritis and colitis .
Anticancer Activity Assessment
In vitro studies on various cancer cell lines showed that this compound induced apoptosis at lower concentrations than traditional chemotherapeutics like doxorubicin. The IC50 values were significantly lower than those observed for other compounds, indicating a promising therapeutic index .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-{4-[(2-chlorophenyl)sulfanyl]phenyl}acetamide, and how can reaction conditions be controlled to maximize yield?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with sulfonation of 2-chloroaniline to form intermediates, followed by coupling with acetamide derivatives. Key steps include:
- Sulfonation : Using chlorosulfonic acid under controlled temperatures (0–5°C) to avoid over-sulfonation .
- Amide Coupling : Reacting intermediates like 4-[(2-chlorophenyl)sulfanyl]aniline with acetyl chloride in the presence of triethylamine (TEA) as a base. Solvent choice (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) are critical to prevent side reactions .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) ensures >95% purity.
Q. How is structural integrity confirmed for this compound?
- Methodological Answer : A combination of spectroscopic and crystallographic techniques is employed:
- NMR : ¹H/¹³C NMR to verify aromatic proton environments and acetamide carbonyl resonance (δ ~168–170 ppm) .
- X-ray Crystallography : Single-crystal diffraction (e.g., SHELXL refinement) confirms bond lengths/angles (e.g., C–S bond ~1.78 Å) and molecular packing. Monoclinic systems (space group P21/c) are common for such derivatives .
- Mass Spectrometry : High-resolution ESI-MS to validate molecular ion peaks (e.g., [M+H]⁺ at m/z 336.05) .
Q. What initial biological screening approaches are recommended for this compound?
- Methodological Answer : Prioritize target-specific assays based on structural analogs:
- Enzyme Inhibition : Use fluorogenic substrates (e.g., for proteases or kinases) to measure IC₅₀ values. Adjust buffer pH (7.4 PBS) and incubation times (30–60 mins) .
- Antimicrobial Activity : Broth microdilution (MIC assays) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Discrepancies often arise from assay conditions or impurity profiles. Strategies include:
- Dose-Response Curves : Test multiple concentrations (0.1–100 µM) to identify non-linear effects .
- Metabolic Stability : Use liver microsomes (human/rat) to assess degradation rates and rule out false positives from metabolites .
- Orthogonal Assays : Validate hits with SPR (surface plasmon resonance) for binding affinity or CRISPR-Cas9 knockout models to confirm target engagement .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Methodological Answer :
- Co-solvents : Use cyclodextrins (e.g., HP-β-CD) or DMSO/PEG-400 mixtures (≤10% v/v) in dosing solutions .
- Salt Formation : Screen with HCl or sodium salts to enhance aqueous solubility .
- Nanoformulations : Encapsulate in PLGA nanoparticles (100–200 nm size) for sustained release .
Q. How can structure-activity relationships (SAR) guide the design of more potent derivatives?
- Methodological Answer :
- Core Modifications : Introduce electron-withdrawing groups (e.g., -CF₃) at the phenyl ring to enhance receptor binding. Compare with analogs like N-(3,5-dimethylphenyl)-2-{[2-(4-fluorophenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide for activity trends .
- Bioisosteric Replacement : Replace sulfanyl with sulfonyl groups to modulate lipophilicity (logP) and metabolic stability .
- Molecular Docking : Use AutoDock Vina with crystal structures (PDB) to predict binding poses and optimize substituent positioning .
Q. What experimental designs address challenges in crystallographic data refinement for this compound?
- Methodological Answer :
- Twinned Data : Use SHELXL’s TWIN/BASF commands for refinement and check for pseudo-merohedral twinning .
- Disordered Solvents : Apply SQUEEZE (PLATON) to model electron density from disordered solvent molecules .
- High-Pressure Cooling : Flash-cool crystals (100 K) with liquid N₂ to reduce thermal motion artifacts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
